4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methyl group in the structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the bromination of 1-methyl-1,8-naphthyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process might involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The presence of the bromine atom can enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Bromo-1,8-naphthyridin-2(1H)-one: Lacks the methyl group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-bromo-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8(13)5-7(10)6-3-2-4-11-9(6)12/h2-5H,1H3 |
InChI Key |
XZZXVOBSGWDZQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N=CC=C2)Br |
Origin of Product |
United States |
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